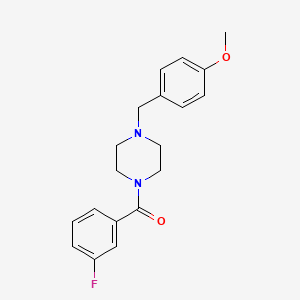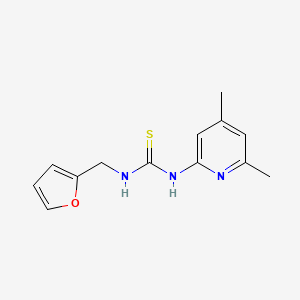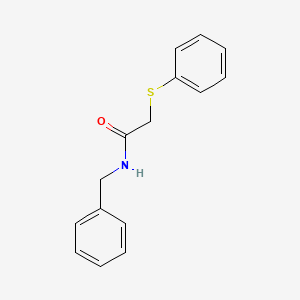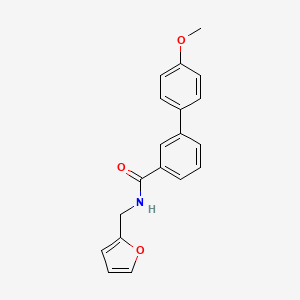![molecular formula C18H20N2O2S B5760217 N-(4-acetylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5760217.png)
N-(4-acetylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea, commonly known as AMPT, is a synthetic compound that has gained a lot of attention in scientific research due to its unique properties. This compound is widely used in pharmacology and neuroscience research to study the effects of dopamine depletion on behavior, mood, and cognition. In
作用机制
AMPT works by inhibiting the enzyme tyrosine hydroxylase, which is the rate-limiting step in the synthesis of dopamine. Tyrosine hydroxylase converts the amino acid tyrosine into L-DOPA, which is then converted into dopamine by the enzyme aromatic L-amino acid decarboxylase. By inhibiting tyrosine hydroxylase, AMPT reduces the availability of L-DOPA and dopamine, leading to a depletion of dopamine levels in the brain.
Biochemical and Physiological Effects:
The depletion of dopamine levels in the brain caused by AMPT has been shown to have a range of biochemical and physiological effects. These include changes in behavior, mood, and cognition, as well as alterations in neurotransmitter systems such as serotonin and norepinephrine. AMPT has also been shown to affect the function of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
实验室实验的优点和局限性
One advantage of using AMPT in lab experiments is that it allows researchers to selectively deplete dopamine levels in the brain without affecting other neurotransmitter systems. This makes it a useful tool for studying the specific effects of dopamine depletion on behavior, mood, and cognition. However, there are also some limitations to using AMPT. For example, the effects of AMPT are reversible, and dopamine levels typically return to baseline within a few hours after administration. This means that experiments using AMPT need to be carefully timed and controlled to ensure that the effects of dopamine depletion are accurately measured.
未来方向
There are many potential future directions for AMPT research. One area of interest is the use of AMPT to study the role of dopamine in addiction and substance abuse. Another area of interest is the development of new drugs that target the dopamine system, using AMPT as a tool to test their efficacy. Additionally, there is potential for AMPT to be used in the diagnosis and treatment of dopamine-related disorders such as Parkinson's disease and schizophrenia.
Conclusion:
In conclusion, AMPT is a synthetic compound that has gained a lot of attention in scientific research due to its unique properties. It is widely used in pharmacology and neuroscience research to study the effects of dopamine depletion on behavior, mood, and cognition. The synthesis of AMPT involves the reaction of 4-acetylphenyl isothiocyanate with 4-methoxyphenethylamine, and the compound works by inhibiting the enzyme tyrosine hydroxylase. While there are some limitations to using AMPT in lab experiments, it remains a valuable tool for studying the specific effects of dopamine depletion on brain function.
合成方法
The synthesis of AMPT involves the reaction of 4-acetylphenyl isothiocyanate with 4-methoxyphenethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified by recrystallization. The yield of the synthesis is typically around 50-60%, and the purity of the compound can be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
AMPT is commonly used in pharmacology and neuroscience research to study the effects of dopamine depletion. Dopamine is a neurotransmitter that plays a crucial role in reward processing, motivation, and movement control. AMPT works by inhibiting the enzyme tyrosine hydroxylase, which is responsible for the synthesis of dopamine. This leads to a depletion of dopamine levels in the brain, which can be used to model dopamine-related disorders such as Parkinson's disease, schizophrenia, and addiction.
属性
IUPAC Name |
1-(4-acetylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13(21)15-5-7-16(8-6-15)20-18(23)19-12-11-14-3-9-17(22-2)10-4-14/h3-10H,11-12H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRZYTDJKANGMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5760136.png)

![N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5760158.png)



![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1H-benzimidazole](/img/structure/B5760169.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5760175.png)
![6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate](/img/structure/B5760193.png)
![N-[2-(2-methoxyphenyl)ethyl]cyclooctanamine](/img/structure/B5760200.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B5760207.png)

![ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5760220.png)
![6-{[4-(dimethylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5760227.png)